An In-Depth Technical Guide to 2-Naphthyl Stearate: Chemical Properties and Structure
An In-Depth Technical Guide to 2-Naphthyl Stearate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Naphthyl stearate (CAS No. 6343-74-4). As an ester of 2-naphthol and stearic acid, this molecule possesses a unique combination of a bulky, hydrophobic naphthyl group and a long aliphatic chain, rendering it suitable for a variety of applications, including as a chromogenic substrate in enzyme assays and as a specialty lubricant in pharmaceutical formulations. This document delves into the fundamental physicochemical characteristics, provides detailed protocols for its synthesis and analysis, and explores its utility in research and development.
Introduction
2-Naphthyl stearate, with the IUPAC name naphthalen-2-yl octadecanoate, is a lipophilic organic compound that has garnered interest in various scientific fields.[1] Its structure, featuring a naphthalene ring system linked to a long-chain saturated fatty acid, imparts distinct properties that are exploited in both biochemical and materials science applications.[2] The hydrolysis of the ester bond by specific enzymes to release 2-naphthol forms the basis of its use in chromogenic assays.[3] Furthermore, its waxy nature and lubricating properties make it a candidate for specialized applications in tablet manufacturing.[2] This guide aims to be a centralized resource for professionals requiring in-depth technical information on this compound.
Chemical Structure and Elucidation
The chemical structure of 2-Naphthyl stearate consists of a stearoyl group (the acyl form of stearic acid) esterified to the hydroxyl group of 2-naphthol.
Figure 1. Chemical Structure of 2-Naphthyl stearate.
The molecule is characterized by the presence of the planar naphthalene ring and the flexible, long alkyl chain of the stearate moiety. This amphipathic character, though predominantly lipophilic, influences its solubility and interactions with other molecules.
Structural Formula: C₂₈H₄₂O₂[5]
SMILES: CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1[2]
InChI Key: JIMMXKUAHBEQPE-UHFFFAOYSA-N[1]
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Physicochemical Properties
A summary of the key physicochemical properties of 2-Naphthyl stearate is provided in the table below.
| Property | Value | Source |
| IUPAC Name | naphthalen-2-yl octadecanoate | [1] |
| Synonyms | beta-Naphthyl stearate, Octadecanoic acid 2-naphthyl ester | [1][4] |
| CAS Number | 6343-74-4 | [4] |
| Molecular Formula | C₂₈H₄₂O₂ | [4] |
| Molecular Weight | 410.63 g/mol | [4] |
| Appearance | White to off-white crystalline powder (predicted) | |
| Melting Point | Data not available. Predicted to be a low-melting solid. | |
| Boiling Point | 522 °C at 760 mmHg | [1] |
| Density | 0.965 g/cm³ | [1] |
| Solubility | Insoluble in water. Soluble in non-polar organic solvents like hexane and moderately soluble in polar organic solvents like ethanol and acetone. | Predicted based on stearic acid solubility[5] |
Spectroscopic Data (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show characteristic signals for both the aromatic protons of the naphthalene ring and the aliphatic protons of the stearate chain.
-
~ 7.2-8.0 ppm: A complex multiplet pattern corresponding to the 7 aromatic protons of the 2-substituted naphthalene ring.[6]
-
~ 2.4 ppm: A triplet corresponding to the two protons on the α-carbon of the stearate chain (adjacent to the carbonyl group).[7]
-
~ 1.7 ppm: A multiplet corresponding to the two protons on the β-carbon of the stearate chain.[7]
-
~ 1.2-1.4 ppm: A large, broad signal corresponding to the numerous methylene (-CH₂-) protons of the long aliphatic chain.[7]
-
~ 0.9 ppm: A triplet corresponding to the three protons of the terminal methyl (-CH₃) group of the stearate chain.[7]
13C NMR Spectroscopy
The 13C NMR spectrum will display signals for the carbon atoms in the naphthalene ring, the carbonyl carbon of the ester, and the carbons of the aliphatic chain.
-
~ 175 ppm: The carbonyl carbon (C=O) of the ester group.[8]
-
~ 110-150 ppm: A series of signals corresponding to the 10 carbon atoms of the naphthalene ring. The carbon attached to the ester oxygen will be shifted downfield.[9]
-
~ 34 ppm: The α-carbon of the stearate chain.[10]
-
~ 22-32 ppm: A cluster of signals for the methylene carbons of the stearate chain.[10]
-
~ 14 ppm: The terminal methyl carbon of the stearate chain.[10]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the ester group and the C-H bonds of the aliphatic chain.
-
~ 2915 and 2849 cm⁻¹: Strong C-H stretching vibrations from the methylene groups of the stearate chain.[11]
-
~ 1760-1740 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the ester functional group.[5]
-
~ 1600 and 1500 cm⁻¹: C=C stretching vibrations within the naphthalene aromatic ring.
-
~ 1210-1320 cm⁻¹: C-O stretching of the ester group.[5]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z 410.6. Common fragmentation patterns would include the loss of the stearate chain and the formation of a naphthoxy cation.
Synthesis of 2-Naphthyl Stearate
2-Naphthyl stearate is typically synthesized via esterification of 2-naphthol with stearic acid or a more reactive derivative like stearoyl chloride. The Schotten-Baumann reaction is a robust method for this transformation.[12]
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Reactants [label="2-Naphthol + Stearoyl Chloride"]; Solvent [label="Dichloromethane"]; Base [label="Aqueous NaOH"]; Reaction [label="Schotten-Baumann Reaction\n(Vigorous Stirring)"]; Workup [label="Separation of Layers\nAqueous Wash"]; Purification [label="Recrystallization\n(e.g., from Ethanol)"]; Product [label="2-Naphthyl Stearate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactants -> Solvent [label="Dissolve"]; Solvent -> Base [label="Add"]; Base -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Detailed Experimental Protocol: Schotten-Baumann Synthesis
This protocol is adapted from established procedures for the synthesis of similar naphthyl esters.[13][14]
Materials:
-
2-Naphthol
-
Stearoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-naphthol in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (approximately 2.0 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add 1.05 equivalents of stearoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir vigorously at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-Naphthyl stearate by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.
Applications in Research and Development
Chromogenic Substrate for Enzyme Assays
2-Naphthyl stearate serves as a chromogenic substrate for various esterases and lipases.[15][16] The enzymatic hydrolysis of the ester bond releases 2-naphthol. The liberated 2-naphthol can then be coupled with a diazonium salt (e.g., Fast Blue B salt) to form a colored azo dye, which can be quantified spectrophotometrically.[3] This allows for the determination of enzyme activity.
dot graph Enzyme_Assay_Pathway { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Substrate [label="2-Naphthyl Stearate\n(Colorless)"]; Enzyme [label="Lipase/Esterase"]; Products [label="2-Naphthol + Stearic Acid"]; Coupling [label="Diazonium Salt\n(e.g., Fast Blue B)"]; AzoDye [label="Colored Azo Dye\n(Quantifiable)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrate -> Enzyme [label="Hydrolysis"]; Enzyme -> Products; Products -> Coupling [label="Coupling Reaction"]; Coupling -> AzoDye; }
Protocol for Esterase/Lipase Activity Assay:
-
Prepare a stock solution of 2-Naphthyl stearate in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of a diazonium salt (e.g., Fast Blue B) in buffer.
-
In a microplate well or cuvette, combine a buffered solution of the enzyme sample with the 2-Naphthyl stearate substrate solution.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and initiate color development by adding the diazonium salt solution.
-
Measure the absorbance at the appropriate wavelength for the resulting azo dye (typically around 500-600 nm).
-
Enzyme activity can be calculated by comparing the rate of color formation to a standard curve of 2-naphthol.
Lubricant in Pharmaceutical Formulations
In the pharmaceutical industry, lubricants are essential excipients in tablet manufacturing to prevent the adhesion of the tablet to the die and punches of the tablet press. While magnesium stearate is widely used, alternative lubricants are sought to overcome issues like overlubrication and incompatibility with certain active pharmaceutical ingredients (APIs). 2-Naphthyl stearate has been evaluated as a potential alternative lubricant.[2] Its hydrophobic nature and waxy characteristics can provide effective lubrication. Studies have shown that formulations containing 2-Naphthyl stearate can exhibit satisfactory lubrication efficiency without negatively impacting tabletability.[2]
Advantages in Pharmaceutical Formulations:
-
Hydrophobicity: Provides a barrier between the tablet and the metal surfaces of the press.
-
Inertness: The ester linkage is generally stable under anhydrous tableting conditions.
-
Potential for Controlled Release: The lipophilic nature may be explored for modifying drug release profiles in some formulations.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-Naphthyl stearate is not widely available. Therefore, it should be handled with the care afforded to a novel chemical compound. The safety profile can be inferred from its constituent parts: stearic acid, a generally recognized as safe (GRAS) substance, and 2-naphthol, which is harmful if swallowed or inhaled and can cause serious eye damage.
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Naphthyl stearate is a versatile molecule with established and potential applications in both biochemical research and pharmaceutical development. Its well-defined chemical structure and properties make it a useful tool for researchers. This guide has provided a comprehensive overview of its chemistry, synthesis, and applications, with the aim of facilitating its effective use by scientists and professionals in the field. Further research into its specific interactions with a wider range of enzymes and its performance in various drug formulations will undoubtedly expand its utility.
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